3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dioxane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with ethylene oxide to form 3-(4-methoxyphenyl)-1,4-dioxane. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the dioxane ring.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
5-(4-Methoxyphenyl)-1H-indole: Features an indole ring instead of a dioxane ring.
Uniqueness
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid is unique due to its combination of a methoxyphenyl group and a dioxane ring with a carboxylic acid functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14O5 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c1-15-9-4-2-8(3-5-9)10-11(12(13)14)17-7-6-16-10/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
InChI Key |
HRWRDZUJOSUYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OCCO2)C(=O)O |
Origin of Product |
United States |
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